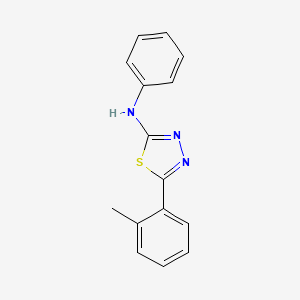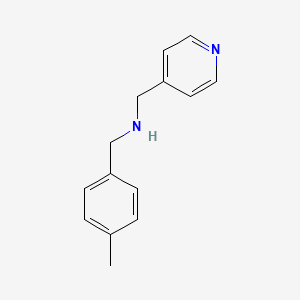![molecular formula C10H14N6 B3023131 1-甲基-4-哌嗪-1-基-1H-吡唑并[3,4-d]嘧啶 CAS No. 245449-97-2](/img/structure/B3023131.png)
1-甲基-4-哌嗪-1-基-1H-吡唑并[3,4-d]嘧啶
描述
“1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine” is a unique chemical compound with the empirical formula C10H14N6 . It has a molecular weight of 218.26 . The SMILES string representation of this compound is Cn1ncc2c (ncnc12)N3CCNCC3 .
Molecular Structure Analysis
The molecular structure of “1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine” can be represented by the InChI string 1S/C10H14N6/c1-15-9-8 (6-14-15)10 (13-7-12-9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine” include a molecular weight of 218.26 . The compound’s SMILES string is Cn1ncc2c (ncnc12)N3CCNCC3 .科学研究应用
合成和衍生物形成
- 研究人员合成了 1-甲基-4-哌嗪-1-基-1H-吡唑并[3,4-d]嘧啶的各种衍生物,将其并入新化合物中以用于潜在药理应用。这些衍生物包括吡唑、嘧啶、苯并咪唑并[1,2-a]嘧啶和吡啶,展示了该化合物在化学合成中的多功能性 (Ho & Suen, 2013)。
放射性标记和成像应用
- 该化合物的衍生物被开发为一种潜在的 PET(正电子发射断层扫描)剂,用于对神经炎症中的 IRAK4 酶进行成像。这突出了其在医学影像和诊断中的潜在用途 (Wang et al., 2018)。
杂环合成
- 该化合物的衍生物已用于高效合成新的哌嗪连接的双(吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶),表明其在复杂杂环系统开发中的作用 (Mekky et al., 2021)。
氢键研究
- 该化合物已被研究其氢键性质,尤其是在其水合和无水形式的背景下。这项研究有助于理解药物设计中的分子相互作用 (Trilleras et al., 2008)。
抗病毒研究
- 吡唑并[3,4-d]嘧啶,该化合物所属的类别,已显示出显着的抗病毒活性,特别是针对肠道病毒。这项研究表明这些化合物在开发新的抗病毒疗法中的潜力 (Chern et al., 2004)。
抗菌和酶抑制
- 从该类别合成的新型化合物表现出有效的抗菌功效和生物膜抑制活性,表明它们作为抗菌剂的潜力。此外,它们已显示出对 MurB 酶的抑制作用,MurB 酶在细菌细胞壁合成中至关重要 (Mekky & Sanad, 2020)。
抗菌和血浆蛋白相互作用
- 对新型水溶性衍生物的抗菌活性的研究,包括它们与牛血清白蛋白 (BSA) 的相互作用,有助于理解这些化合物的生化影响 (He et al., 2020)。
葡萄糖转运蛋白抑制
- 吡唑并[3,4-d]嘧啶已被确定为 GLUT1 葡萄糖转运蛋白的有效抑制剂,表明它们在靶向各种疾病状态中的葡萄糖代谢中的潜在用途 (Siebeneicher et al., 2016)。
抗癌研究
- 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物的合成及其对人癌细胞系的评价突出了这些化合物在抗癌治疗中的潜力 (Mallesha et al., 2012)。
药物开发中的代谢预防
- 已开发出策略来防止含有该类哌嗪部分的化合物中 N-乙酰转移酶介导的代谢。这项研究对于改善药物的药代动力学特征非常重要 (Rawal et al., 2008)。
作用机制
Target of Action
The primary target of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of CDK2 . By inhibiting CDK2, the compound interferes with the normal cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cancer cells, particularly in HCT cells .
生化分析
Biochemical Properties
1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within cells. The compound’s interactions with proteins often involve binding to active sites or allosteric sites, leading to changes in protein conformation and activity .
Cellular Effects
The effects of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting key signaling pathways. It can also affect cell proliferation and differentiation by modulating gene expression and cellular metabolism. The compound’s influence on cell signaling pathways, such as the MAPK/ERK pathway, can lead to altered cellular responses .
Molecular Mechanism
At the molecular level, 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function. Changes in gene expression can also result from the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects can occur, including organ damage or systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with cofactors, such as NADH or ATP, can influence its metabolic fate. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its presence in the nucleus may affect gene expression, while its accumulation in the cytoplasm may impact metabolic processes .
Subcellular Localization
The subcellular localization of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or endoplasmic reticulum can determine its effects on cellular processes. For instance, its presence in the mitochondria may influence energy metabolism, while its localization in the endoplasmic reticulum may affect protein folding and secretion .
属性
IUPAC Name |
1-methyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAIOAAYWNVXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204509 | |
| Record name | 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245449-97-2 | |
| Record name | 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245449-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

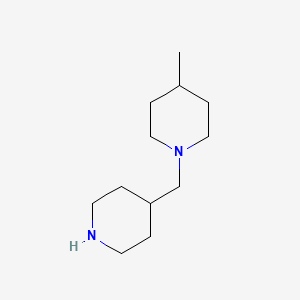
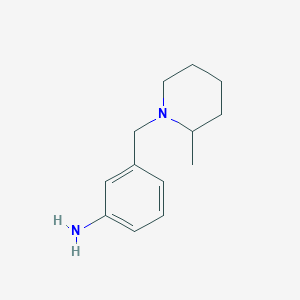
![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)


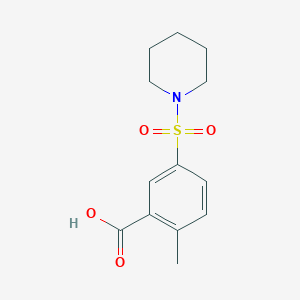
![3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B3023061.png)
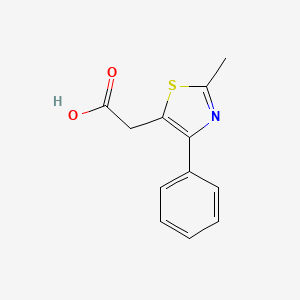
![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)
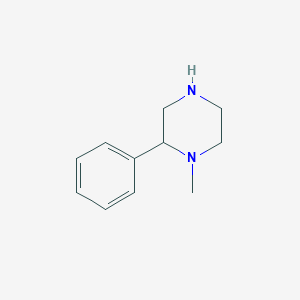

![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)
